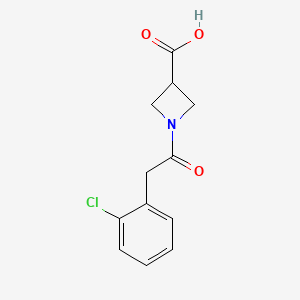

1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[2-(2-chlorophenyl)acetyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO3/c13-10-4-2-1-3-8(10)5-11(15)14-6-9(7-14)12(16)17/h1-4,9H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBKMLPODGAUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the compound's biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive understanding of its biological activity.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity and stability. Azetidine derivatives, including this compound, have been shown to bind with glycine receptors, which are crucial for neurotransmission processes. Additionally, it participates in several metabolic pathways, interacting with enzymes such as cytochrome P450, leading to the formation of metabolites with distinct biological activities.

Cellular Effects

This compound has demonstrated notable effects on different cell types. It influences cell signaling pathways involved in neurotransmission and immune responses. In laboratory studies, varying dosages have shown that at low concentrations, the compound can enhance neurotransmission and modulate immune responses effectively.

Molecular Mechanism

The molecular mechanism of action for this compound involves binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, resulting in conformational changes that alter enzyme activity. This property is crucial for its potential therapeutic applications .

Case Studies and Research Findings

Several studies have investigated the biological activity of azetidine derivatives similar to this compound:

- Antimicrobial Activity : A study evaluated various azetidinones for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. Compounds exhibited moderate antibacterial activity, indicating potential use as antibiotics .

- CNS Activity : Research on azetidinones has highlighted their role as central nervous system modulators. Compounds were screened for hypolipidemic and antihyperglycemic activities, showcasing their diverse pharmacological profiles .

- Anti-inflammatory Effects : Several derivatives have been reported to possess anti-inflammatory properties. A specific azetidinone derivative demonstrated significant inhibition of inflammatory markers in vitro, suggesting therapeutic potential in inflammatory diseases .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Key Observations:

Linkage Variations: The phenoxy group in introduces an oxygen atom, increasing polarity compared to the acetyl group in the target compound.

Scaffold Differences : The β-carboline derivative has a larger, rigid scaffold, which may enhance binding to aromatic receptors (e.g., GABAₐ) but reduce conformational flexibility.

Hypothesized Pharmacological Implications

- Target Compound : The ortho-chlorophenyl group may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase or kinase inhibitors).

- Fluorinated Analogs : Lower lipophilicity (e.g., ) might improve aqueous solubility but reduce CNS penetration.

- Phenoxy-Linked Compound : Increased polarity could favor interactions with polar targets (e.g., ion channels).

Preparation Methods

Formation of Azetidine Ring

- Starting materials: Amino acid derivatives or substituted amines.

- Cyclization: Typically achieved by intramolecular nucleophilic substitution or reductive cyclization of imines.

- Example: Reductive cyclization of imines using sodium borohydride in refluxing methanol has been reported to yield substituted azetidines in moderate to high yields.

Acylation with 2-(2-Chlorophenyl)acetyl Group

- Reagents: 2-(2-Chlorophenyl)acetyl chloride or corresponding activated acid derivatives.

- Conditions: Reaction with azetidine amines in the presence of bases like triethylamine, often in dry solvents such as 1,4-dioxane.

- Temperature: Room temperature to reflux conditions (e.g., 0°C to 60°C).

- Example: Addition of triethylamine followed by dropwise addition of 2-chloroacetyl chloride to substituted azetidine derivatives, stirring vigorously and refluxing for several hours (e.g., 5 h) to form the acylated product.

Specific Preparation Method from Patent Literature

A detailed method from patent WO2000063168A1 describes:

- Use of N-(t-butyl)-aminoazetidine derivatives as intermediates.

- Cleavage of the tert-butyl protecting group by trifluoroacetic anhydride at low temperatures (-10°C to 25°C, preferably 0°C).

- Amide hydrolysis at room temperature.

- Work-up involving extraction with organic solvents (e.g., methylene chloride), drying, and evaporation to yield crystalline azetidine carboxylic acid derivatives.

- Reaction times: cleavage within 1 hour; hydrolysis within a few hours.

- Purification by silica gel chromatography with ethyl acetate/hexane mixtures.

- Yields reported around 60-80% for key intermediates.

Alternative Synthetic Routes

Staudinger Ketene–Imine Cycloaddition

- A one-pot synthesis involving activation of substituted acetic acids with oxalyl chloride to generate ketenes in situ.

- Reaction with Schiff bases (imines) in THF solvent at room temperature.

- This method allows formation of azetidine derivatives with controlled diastereoselectivity.

- Excess acid is used to minimize byproducts.

- This approach is valuable for synthesizing azetidine-2-carboxylic acid derivatives with aryl substituents, potentially adaptable for 2-(2-chlorophenyl)acetyl substituents.

Summary Table of Preparation Parameters

Research Findings and Notes

- The use of fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) for tert-butyl group cleavage is advantageous due to mild conditions and clean reactions, facilitating easier product isolation.

- The Staudinger ketene–imine cycloaddition method allows for stereoselective synthesis of azetidine derivatives and can be adapted for various aryl-substituted acetic acids, including chlorophenyl derivatives.

- Triethylamine acts as a base to neutralize hydrochloric acid generated during acylation, promoting efficient formation of amide bonds.

- Solvent choice critically affects solubility and yield; tetrahydrofuran (THF) is preferred for ketene–imine reactions due to better solubility of reactants.

- Purification typically involves silica gel chromatography or recrystallization from solvents such as DMF or ethanol, depending on the intermediate.

Q & A

Q. What are the optimal synthetic routes for 1-(2-(2-Chlorophenyl)acetyl)azetidine-3-carboxylic acid, and how can reaction efficiency be improved?

- Methodological Answer : Synthesis typically involves coupling 2-(2-chlorophenyl)acetic acid with azetidine-3-carboxylic acid derivatives. A two-step approach is recommended:

Activation of the carboxylic acid : Use carbodiimides (e.g., EDC) or thionyl chloride to generate the reactive acyl chloride intermediate.

Nucleophilic substitution : React the activated intermediate with azetidine-3-carboxylic acid under inert conditions (e.g., dry DMF, 0–5°C).

To optimize efficiency, employ statistical Design of Experiments (DoE) to test variables like solvent polarity, temperature, and stoichiometry . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and reduce trial-and-error experimentation .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the azetidine ring protons (δ 3.5–4.5 ppm, multiplet) and the aromatic protons from the 2-chlorophenyl group (δ 7.2–7.6 ppm). The acetyl methylene (CH₂CO) appears as a singlet near δ 3.8–4.2 ppm.

- ¹³C NMR : Confirm the carbonyl carbons (azetidine carboxylic acid at ~175 ppm; acetyl group at ~170 ppm) .

- LC-MS : Validate molecular weight (exact mass: ~267.67 g/mol for C₁₂H₁₁ClNO₃) and monitor purity (>95% by HPLC) .

Q. What solvent systems are suitable for solubility and stability studies?

- Methodological Answer : Test aqueous buffers (pH 2–7.4) and organic solvents (DMSO, methanol, acetonitrile) using shake-flask methods. Stability assays should include:

- Thermal stability : Incubate at 25°C, 40°C, and 60°C for 24–72 hours.

- Photostability : Expose to UV light (λ = 254 nm) for 48 hours.

Monitor degradation via HPLC with UV detection (λ = 220–280 nm) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate the electron density distribution to identify nucleophilic/electrophilic sites. The 2-chlorophenyl group’s electron-withdrawing effect may polarize the acetyl moiety, enhancing reactivity .

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding modes. Use software like COMSOL Multiphysics integrated with AI-driven parameter optimization .

Q. What strategies resolve conflicting data in biological activity assays (e.g., IC₅₀ variability)?

- Methodological Answer :

- Purity Verification : Use orthogonal methods (HPLC, NMR, elemental analysis) to rule out impurities (>99% purity required for reliable assays) .

- Assay Conditions : Standardize protocols (e.g., buffer ionic strength, cell line passage number). For enzyme inhibition studies, validate substrate concentrations using Michaelis-Menten kinetics .

- Meta-analysis : Compare datasets across studies using multivariate regression to identify confounding variables (e.g., temperature fluctuations) .

Q. How can membrane separation technologies improve purification of this compound?

- Methodological Answer :

- Nanofiltration : Use membranes with MWCO ~300–500 Da to separate the product (MW ~267.67) from larger byproducts.

- Reverse Osmosis (RO) : Apply RO post-crystallization to remove residual solvents (e.g., DMF) under high pressure (10–50 bar) .

- Process Simulation : Model solvent recovery rates using Aspen Plus or similar software to optimize yield .

Q. What are the implications of the azetidine ring’s strain on the compound’s reactivity?

- Methodological Answer : The azetidine’s ring strain (≈26 kcal/mol) increases susceptibility to ring-opening reactions. Mitigate this by:

- Low-Temperature Reactions : Perform acylations below 0°C to prevent decomposition.

- Steric Protection : Introduce bulky substituents on the azetidine nitrogen to stabilize the ring during synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.